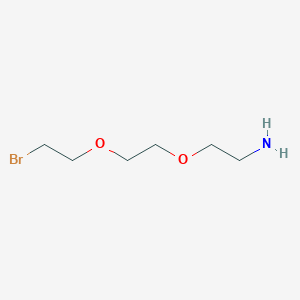

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine

Description

Contextualization within Amine-Ether-Halogenated Organic Chemistry

2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine is a member of the amine-ether-halogenated class of organic compounds. This classification highlights the three key functional groups present in its structure, each contributing to its distinct chemical reactivity and utility.

Amine Group (-NH2): The primary amine group is a nucleophilic and basic site. It readily participates in a variety of chemical reactions, including acylation, alkylation, and amide bond formation. smolecule.comchemicalbook.com This functionality is crucial for conjugating the molecule to other chemical entities, such as biomolecules or surfaces.

Ether Linkages (-O-): The two ether groups within the polyethylene (B3416737) glycol (PEG) backbone contribute to the compound's flexibility and increased solubility in aqueous environments. smolecule.com This property is particularly valuable in the field of biochemistry and medicinal chemistry, where biological compatibility is essential.

Halogen Group (-Br): The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. smolecule.com This allows for the straightforward introduction of a wide range of other functional groups or the attachment of this molecule to a target substrate.

The strategic placement of these functional groups at opposing ends of the molecule makes this compound a heterobifunctional linker. This arrangement allows for sequential and controlled reactions, where one end of the molecule can be attached to a substrate while the other end remains available for further chemical modification.

Significance of the Compound as a Synthetic Precursor and Building Block

The primary significance of this compound in advanced chemical research lies in its role as a versatile synthetic precursor and building block. Its bifunctional nature enables the construction of more complex molecules with tailored properties and functions. smolecule.comnih.gov

A prominent application of this compound is in the synthesis of bifunctional molecules , which are designed to bring two distinct protein molecules into close proximity to elicit a specific biological effect. nih.gov One of the most significant classes of such molecules is Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to induce the degradation of specific target proteins within cells by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.govgoogle.com

In the construction of a PROTAC, a linker molecule is required to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This compound and similar PEG-containing linkers are frequently employed for this purpose. chemicalbook.com The amine end can be coupled to one of the ligands, while the bromo- end can be used to attach the other, creating the final bifunctional degrader molecule. google.com

The synthesis of this compound itself typically involves starting materials like bromoethanol and diethylene glycol, reacting under alkaline conditions to promote nucleophilic substitution, followed by purification steps such as distillation or chromatography. smolecule.com

Overview of Current Research Landscape and Emerging Academic Applications

The current research landscape for this compound and related bifunctional linkers is heavily focused on the development of novel therapeutics and chemical biology tools. acs.org The ability to selectively induce the degradation of disease-causing proteins has opened up new avenues for treating a wide range of conditions that were previously considered "undruggable". nih.govacs.org

Emerging academic applications extend beyond targeted protein degradation. Researchers are exploring the use of such linkers in the creation of other types of chimeric molecules, such as those that can induce other post-translational modifications or bring different enzymes and substrates together. acs.orggoogle.com These "Chemical Inducers of Dimerization" (CIDs) are powerful tools for studying and manipulating cellular processes. nih.gov

Furthermore, the hydrophilic PEG spacer of this compound makes it a valuable component in bioconjugation . smolecule.com This includes attaching biomolecules to surfaces for diagnostic applications or linking them to other molecules to enhance their therapeutic properties. The ability to create well-defined molecular architectures is crucial in these fields, and bifunctional linkers like this one provide the necessary control and precision.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14BrNO2 |

|---|---|

Molecular Weight |

212.08 g/mol |

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethanamine |

InChI |

InChI=1S/C6H14BrNO2/c7-1-3-9-5-6-10-4-2-8/h1-6,8H2 |

InChI Key |

KTXYDAIBIFBFEQ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCBr)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine

Established Synthetic Routes and Mechanistic Investigations

Amination Strategies for the Terminal Carbon

Introducing a primary amine at one terminus of the OEG chain is a critical step that can be achieved through several well-documented pathways. A prevalent and reliable method involves a three-step sequence starting from a hydroxyl-terminated precursor. nih.gov

Activation of the Hydroxyl Group : The terminal hydroxyl group is first converted into a better leaving group, typically a sulfonate ester like a mesylate or tosylate. This is often accomplished by reacting the OEG-alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. mdpi.comchemicalbook.com

Nucleophilic Substitution with Azide (B81097) : The resulting sulfonate ester is then treated with an azide salt, such as sodium azide (NaN3), in a nucleophilic substitution reaction. This replaces the sulfonate group with an azido (B1232118) group (-N3). chemicalbook.com

Reduction of the Azide : The terminal azide is finally reduced to the desired primary amine. Several reducing agents are effective for this transformation, including triphenylphosphine (B44618) (PPh3) in the Staudinger reaction, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, or reduction with zinc (Zn) powder in the presence of an ammonium (B1175870) salt like ammonium chloride (NH4Cl). nih.gov The zinc-mediated reduction is noted for its high yield and the simplicity of the work-up procedure. nih.gov

Alternatively, direct amination can be performed by reacting a halide- or sulfonate-terminated OEG with a large excess of ammonia (B1221849). mdpi.comchemicalbook.com For instance, an OEG-tosylate can be heated with a concentrated solution of ammonia in an appropriate solvent to yield the terminal amine. chemicalbook.com

Table 1: Comparison of Terminal Amination Strategies

| Method | Key Reagents | Intermediate Functional Group | Typical Yields | Notes |

|---|

| Azide Reduction (Zn/NH4Cl) | 1. MsCl, base 2. NaN3 3. Zn, NH4Cl | Azide (-N3) | >95% end-group conversion nih.gov | High yields and clean conversion without complex purification. nih.gov | | Azide Reduction (Staudinger) | 1. MsCl, base 2. NaN3 3. PPh3, H2O | Azide (-N3) | Commonly used nih.gov | Requires removal of triphenylphosphine oxide byproduct. | | Direct Amination | 1. TsCl, base 2. Ammonia (conc. solution) | Tosylate (-OTs) | 58.8% chemicalbook.com | Requires a large excess of ammonia and can lead to side products. mdpi.comchemicalbook.com |

Etherification Pathways for Oligo(ethylene glycol) Chains

The oligo(ethylene glycol) backbone is constructed via ether linkages. For discrete, short-chain OEG derivatives like the triethylene glycol unit in the target molecule, the Williamson ether synthesis is a foundational method. nih.gov This pathway involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming the ether bond.

Building a specific oligomer length requires a stepwise approach. For example, to synthesize a triethylene glycol derivative, one might start with diethylene glycol. One hydroxyl group would be protected, the other deprotonated to form an alkoxide, and this would then be reacted with a 2-haloethanol derivative. Subsequent deprotection would yield the triethylene glycol chain. A significant challenge in OEG synthesis is preventing the formation of a mixture of different chain lengths (polydispersity). nih.gov

For industrial-scale production of glycol ethers, continuous etherification processes have been developed. These methods often involve reacting an alcohol and an ethylene (B1197577) source (like ethylene glycol or ethylene oxide) over a solid catalyst in a fixed-bed reactor. google.comgoogle.com While these methods are highly efficient for producing simple glycol ethers, creating a specific heterobifunctional oligomer would require more complex, multi-stage continuous processes.

Halogenation Techniques for Bromine Incorporation

The introduction of the bromine atom at the other terminus of the chain is typically achieved by converting the remaining hydroxyl group into an alkyl bromide. This is a standard functional group transformation in organic synthesis.

Common methods include:

Reaction with Halogen Acids : Treating the OEG-alcohol with a strong halogen acid like hydrobromic acid (HBr) can produce the corresponding alkyl bromide. unacademy.com

Reaction with Phosphorus Tribromide (PBr3) : This reagent is effective for converting primary and secondary alcohols to alkyl bromides.

The Appel Reaction : This reaction uses a combination of triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) to achieve a mild conversion of an alcohol to a bromide.

The choice of method depends on the presence of other functional groups in the molecule. For a precursor that already contains the amine functionality (or a protected version), milder conditions like the Appel reaction are preferred to avoid side reactions with the amine group. In a more common synthetic sequence, the halogenation step is performed on the diol before the amination sequence is initiated on the other side of the molecule.

Novel Approaches to "2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine" Synthesis

While established routes are reliable, they often involve multiple steps, hazardous reagents, and complex purifications. Modern synthetic chemistry seeks to address these issues through the application of green chemistry principles and advanced process technologies like flow chemistry.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing OEG derivatives, several strategies can be envisioned.

Use of Greener Solvents : Many of the traditional steps in the synthesis use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents. chemicalbook.comnih.gov Green chemistry encourages the use of less hazardous alternatives. Water is a viable solvent for certain steps, such as the reaction of OEG-chloride with sodium azide. chemicalbook.com Furthermore, polyethylene (B3416737) glycol (PEG) itself has been explored as a non-toxic, biodegradable, and recyclable reaction medium for various organic syntheses. researchgate.netnsf.gov Performing a reaction step within a PEG solvent could simplify downstream processing.

Catalytic Processes : The use of stoichiometric reagents like PPh3 in the Appel or Staudinger reactions generates significant amounts of waste (triphenylphosphine oxide). Developing catalytic versions of these transformations would improve atom economy and reduce waste. For etherification, using solid acid catalysts in continuous processes avoids the use of corrosive liquid acids and simplifies catalyst removal. google.com

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous intermediates, and straightforward scalability. chimia.chamidetech.com

The synthesis of this compound is well-suited for adaptation to a flow process.

Continuous Etherification : As previously mentioned, the synthesis of the glycol ether backbone can be performed in a continuous fixed-bed reactor, allowing for large-scale production of the core structure. google.com

Table 2: Comparison of Batch vs. Flow Chemistry for OEG Functionalization

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. chimia.ch |

| Safety | Handling of unstable or hazardous intermediates can be risky at scale. | Small reactor volumes minimize the risk associated with hazardous reactions. |

| Scalability | Scaling up often requires re-optimization of reaction conditions. | Scaling up is achieved by running the system for a longer duration. amidetech.com |

| Efficiency | Often involves multiple isolation and purification steps between reactions. | Potential for in-line purification and telescoping of reaction steps, reducing overall time. amidetech.com |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound, a heterobifunctional molecule, requires precise control to ensure the selective installation of the amine and bromide functional groups at the desired positions. Chemo- and regioselective strategies are therefore paramount to avoid the formation of undesired byproducts and to achieve high yields.

A common synthetic approach starts from triethylene glycol. The challenge lies in selectively modifying the two terminal hydroxyl groups. A plausible regioselective strategy involves a multi-step sequence that utilizes protecting groups to differentiate the two ends of the glycol chain.

A Potential Synthetic Pathway:

Monoprotection: The synthesis can be initiated by protecting one of the terminal hydroxyl groups of triethylene glycol. A common protecting group for this purpose is the tosyl (Ts) group, which converts the hydroxyl into a better leaving group for subsequent reactions.

Amination: The free hydroxyl group can then be converted into the primary amine. This is often achieved via a two-step process: first, conversion of the alcohol to a better leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an ammonia equivalent, such as sodium azide (NaN₃) to form an azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Direct amination is also possible but can be less selective.

Deprotection and Bromination: Following the successful installation of the amine, the protecting group on the other end of the molecule is removed. The now-free hydroxyl group can be converted to the bromide. This is typically accomplished using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The chemo- and regioselectivity in this process is dictated by the sequential protection and functionalization of the terminal hydroxyl groups. The choice of reagents and reaction conditions at each step is critical to prevent side reactions, such as intramolecular cyclization or reaction of the newly introduced amine with the brominating agent. For instance, the synthesis of the related compound 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) involves the conversion of a hydroxyl group to a tosylate, followed by reaction with an ammonia solution to yield the amine. chemicalbook.com This highlights a strategy where a tosylate is used to facilitate selective amination.

| Step | Reagent Example(s) | Purpose | Selectivity |

| 1. Protection | p-Toluenesulfonyl chloride (TsCl), Pyridine | Converts one terminal -OH to a good leaving group (-OTs), differentiating the two ends. | Regioselective (mono-substitution) |

| 2. Azide Formation | Sodium azide (NaN₃) | Nucleophilic substitution of the other -OH (often activated first) to form an azide. | Chemoselective (azide is a precursor to the amine) |

| 3. Reduction | Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C | Reduction of the azide to a primary amine. | Chemoselective |

| 4. Bromination | Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) | Substitution of the remaining -OTs or a newly deprotected -OH group with bromine. | Chemoselective |

This table presents a representative, plausible synthesis strategy based on common organic chemistry methodologies.

Reaction Kinetics and Thermodynamics of Formation Processes

Detailed experimental data on the reaction kinetics and thermodynamics for the specific formation of this compound are not extensively documented in publicly available literature. However, the kinetics and thermodynamics can be understood by analyzing the individual reaction steps involved in its likely synthesis.

The key reactions are nucleophilic substitutions: the formation of the C-N bond for the amine and the C-Br bond for the bromide.

Kinetics: The rate of these nucleophilic substitution reactions typically follows second-order kinetics (SN2 mechanism), where the rate is dependent on the concentration of both the substrate and the nucleophile.

Rate = k[Substrate][Nucleophile]

For the bromination of the terminal alcohol, the reaction rate will be influenced by the strength of the brominating agent and the reaction temperature. For the amination step, if proceeding via an azide intermediate, the rate of the initial substitution to form the azide and the subsequent reduction will have their own kinetic profiles. Studies on the reaction kinetics of CO₂ with various amines, including primary and secondary amines, show that the zwitterion mechanism is often well-suited to fit the experimental data for primary amines. researchgate.net While not a direct synthesis reaction, this indicates the complexity and the mechanistic pathways that can be modeled for amine-related reactions.

Purification and Isolation Methodologies for High-Purity Compound in Research Scale

Achieving high purity of this compound is crucial for its application in research, particularly in fields like bioconjugation and materials science. smolecule.com A multi-step purification process is generally required to remove unreacted starting materials, reagents, and any byproducts formed during the synthesis.

Initial Workup - Extraction: Following the final step of the synthesis, the reaction mixture is typically subjected to an aqueous workup. This involves quenching the reaction with water or a mild acidic/basic solution. The target compound is then extracted into a suitable organic solvent. The choice of solvent is critical and depends on the polarity of the compound. For a molecule with both an amine and an ether chain, a solvent like dichloromethane or ethyl acetate (B1210297) is often effective. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). chemicalbook.com

Primary Purification - Chromatography: For research-scale quantities and to achieve high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

Stationary Phase: Silica gel is commonly used due to the polar nature of the amine and the bromo-ether components.

Mobile Phase: A gradient of solvents is often employed, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A small amount of a base, like triethylamine, is often added to the eluent system to prevent the protonation of the amine group on the acidic silica gel, which can lead to peak tailing and poor separation.

Final Purification/Solvent Removal: After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator. To remove any final traces of solvent or volatile impurities, the product may be placed under a high vacuum.

| Purification Method | Principle | Application for this Compound | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Differential solubility of the compound between two immiscible liquid phases (e.g., aqueous and organic). | Initial removal of water-soluble impurities (salts, etc.) and some polar byproducts. | Fast, inexpensive, good for initial cleanup. | Not effective for separating compounds with similar solubility. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Primary method for separating the target compound from starting materials and byproducts. | High resolution, capable of achieving >95% purity. | Can be time-consuming and requires significant solvent volumes. |

| Distillation | Separation based on differences in boiling points. | Potentially useful if impurities have significantly different boiling points. | Good for large scale, can remove non-volatile impurities. | The compound may be thermally sensitive; high vacuum required due to high boiling point. |

This table summarizes common laboratory-scale purification techniques applicable to the target compound.

Functionalization and Derivatization Strategies for 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine

Reactions Involving the Terminal Amine Group

The primary amine group of 2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine serves as a potent nucleophile and a reactive site for a variety of chemical transformations. Its reactivity is characteristic of primary aliphatic amines, allowing for the formation of amides, imines, ureas, and thioureas, as well as its use as an initiator for polymerization reactions.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable amide linkage. The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion in the case of acyl chlorides. To neutralize the hydrogen chloride byproduct, a base is often added, or a second equivalent of the amine is used.

This straightforward and efficient reaction is widely used to introduce a variety of functional groups onto the amine terminus. For instance, the reaction with acetyl chloride would yield N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamide. The specific conditions for these reactions, such as solvent and temperature, can be optimized to achieve high yields of the desired amide product.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl Chloride | N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamide | Typically in the presence of a base (e.g., triethylamine) in an aprotic solvent. | General knowledge of acylation reactions. |

| Benzoyl Chloride | N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)benzamide | Often carried out in a suitable solvent with a base to scavenge HCl. | General knowledge of acylation reactions. |

Schiff Base Formation and Imine Chemistry

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent dehydration, often catalyzed by acid, yields the stable imine with its characteristic carbon-nitrogen double bond.

This reaction is reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. For example, reacting this compound with benzaldehyde (B42025) would produce the corresponding N-benzylidene imine.

| Carbonyl Compound | Schiff Base Product | Typical Conditions | Reference |

| Benzaldehyde | N-benzylidene-2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine | Reaction in a solvent like methanol (B129727) or ethanol (B145695), often with catalytic acid, and removal of water. | General principles of Schiff base formation. youtube.com |

| Acetone | N-(propan-2-ylidene)-2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine | Similar conditions to aldehyde reactions, may require longer reaction times or more stringent water removal. | General principles of Schiff base formation. youtube.com |

Urea (B33335) and Thiourea (B124793) Derivatization

The nucleophilic nature of the primary amine allows for the synthesis of urea and thiourea derivatives through reactions with isocyanates and isothiocyanates, respectively. The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the isocyanate or isothiocyanate. This addition reaction is generally rapid and proceeds under mild conditions to give high yields of the corresponding urea or thiourea.

These derivatives are of interest due to the hydrogen bonding capabilities of the urea and thiourea moieties, which can influence the self-assembly and material properties of the resulting molecules. For instance, reaction with phenyl isocyanate would yield 1-(2-(2-(2-bromoethoxy)ethoxy)ethyl)-3-phenylurea.

| Reagent | Product | General Reaction Conditions | Reference |

| Phenyl Isocyanate | 1-(2-(2-(2-bromoethoxy)ethoxy)ethyl)-3-phenylurea | Typically performed by mixing the amine and isocyanate in a suitable solvent at room temperature. | General synthetic methods for ureas. mdpi.comnih.gov |

| Phenyl Isothiocyanate | 1-(2-(2-(2-bromoethoxy)ethoxy)ethyl)-3-phenylthiourea | Similar to urea formation, involving the reaction of the amine with the isothiocyanate. | General synthetic methods for thioureas. |

Polymerization Initiation via Amine Functionality

Primary amines, such as the one present in this compound, can act as initiators for certain types of polymerization, most notably ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. vot.pl The initiation step involves the nucleophilic attack of the amine on the carbonyl carbon of the cyclic monomer, leading to the opening of the ring and the formation of an amide bond. The resulting species has a terminal hydroxyl group which can then continue to propagate the polymerization.

This method allows for the synthesis of polymers with a defined initiating end-group derived from the amine. The presence of the bromoethoxy group on the initiator introduces a functional handle at the beginning of the polymer chain, which can be used for subsequent modifications, such as grafting other polymer chains or attaching biomolecules. The use of amines as initiators, often in conjunction with a co-catalyst like tin(II) octoate, provides a degree of control over the polymerization process. vot.pl

Transformations of the Bromoethoxy Moiety

The bromoethoxy group in this compound provides a reactive site for introducing a wide range of functionalities through nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating its displacement by various nucleophiles.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The terminal bromo group is situated on a primary carbon, which strongly favors the SN2 (bimolecular nucleophilic substitution) pathway. In an SN2 reaction, the incoming nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry (though this is not relevant for this achiral molecule). The reaction occurs in a single, concerted step. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Given that a stable primary carbocation is difficult to form, the SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, is highly unlikely for this compound under typical nucleophilic substitution conditions.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of derivatives. For example, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which is a versatile functional group for "click chemistry" reactions. Thiolates can be used to form thioethers, and alkoxides can be used to generate ethers via the Williamson ether synthesis. ibm.commasterorganicchemistry.com

| Nucleophile | Product | Reaction Type | Illustrative Conditions |

| Sodium Azide (NaN₃) | 1-azido-2-(2-(2-aminoethoxy)ethoxy)ethane | SN2 | Typically in a polar aprotic solvent like DMF or DMSO. |

| Sodium Thiolate (RSNa) | 2-(2-(2-(Alkylthio)ethoxy)ethoxy)ethan-1-amine | SN2 | Reaction with a thiol in the presence of a base, or with a pre-formed thiolate. |

| Sodium Alkoxide (RONa) | 2-(2-(2-(Alkoxy)ethoxy)ethoxy)ethan-1-amine | SN2 (Williamson Ether Synthesis) | Reaction with an alcohol in the presence of a strong base like NaH, or with a pre-formed alkoxide. ibm.com |

Elimination Reactions (E1, E2 Pathways)

Elimination reactions of alkyl halides are fundamental processes for the synthesis of alkenes. For this compound, a primary alkyl bromide, the dominant pathway for elimination is the bimolecular (E2) mechanism, particularly in the presence of a strong, non-hindered base.

The E2 mechanism is a single-step concerted reaction where a base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, while simultaneously the carbon-bromine bond breaks and a double bond is formed. The rate of this reaction is dependent on the concentration of both the alkyl halide and the base. masterorganicchemistry.comlibretexts.org The use of a strong base, such as hydroxide (B78521) or an alkoxide, in an alcoholic solvent, typically promotes the E2 pathway over substitution. youtube.comlibretexts.orgchemguide.co.uk

In the case of this compound, treatment with a strong base like potassium hydroxide (KOH) in ethanol would be expected to yield 2-(2-(vinyloxy)ethoxy)ethan-1-amine. The reaction involves the abstraction of a proton from the carbon beta to the bromine.

The unimolecular (E1) pathway is generally not favored for primary alkyl halides because it proceeds through a highly unstable primary carbocation intermediate. libretexts.org This pathway becomes more competitive for tertiary and some secondary alkyl halides, especially under conditions with a weak base and a polar protic solvent.

A potential competing reaction is intramolecular cyclization, where the terminal amine acts as an internal nucleophile to displace the bromide, which will be discussed in a later section. The choice of base and reaction conditions is critical to favor the desired elimination product over substitution or cyclization products.

Table 1: Factors Influencing Elimination Pathways for Haloalkanes

| Factor | E1 Pathway | E2 Pathway |

| Substrate | Favored for 3° and 2° alkyl halides | Favored for 3°, 2°, and 1° alkyl halides |

| Base | Favored by weak bases | Requires a strong base |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |

| Stereochemistry | No specific requirement | Requires an anti-periplanar arrangement of H and leaving group |

Radical Reactions and Atom Transfer Radical Polymerization (ATRP) Initiation

The carbon-bromine bond in this compound can be homolytically cleaved to generate a primary alkyl radical, which can initiate radical polymerization. This molecule is particularly well-suited to act as a functional initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. wikipedia.orgcmu.edu

ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and controlled architectures. cmu.edu The process involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex (commonly copper-based) to generate the propagating radicals. nih.gov

Using this compound as an ATRP initiator introduces a primary amine group at one end of the resulting polymer chain. This terminal functionality is highly valuable for subsequent modifications, such as conjugation to biomolecules, attachment to surfaces, or for creating block copolymers. The general strategies for synthesizing functional polymers via ATRP often rely on the use of such functional initiators. researchgate.net

The polymerization of various monomers like styrenes and (meth)acrylates can be initiated. cmu.edu The presence of the amine and ether functionalities in the initiator can influence the polymerization kinetics by coordinating with the copper catalyst. The choice of ligand for the copper catalyst is crucial to modulate its activity and ensure the polymerization remains controlled. nih.gov For instance, multidentate amines like TPMA or Me₆TREN are often used as ligands to form active and soluble catalyst complexes. nih.gov

Table 2: Components of a Typical ATRP Reaction

| Component | Role | Example |

| Monomer | The repeating unit of the polymer | Styrene (B11656), Methyl Methacrylate (MMA) |

| Initiator | Source of the initial radical; determines one chain end | This compound |

| Catalyst | Transition metal complex that mediates the radical equilibrium | Copper(I) Bromide (CuBr) |

| Ligand | Solubilizes and modulates the activity of the metal catalyst | Tris(2-pyridylmethyl)amine (TPMA) |

| Solvent | Solubilizes all components | Toluene, Dimethylformamide (DMF) |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While traditionally used with aryl and vinyl halides, recent advancements have enabled their application to unactivated alkyl halides, including primary bromides. nih.govorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of this compound with a boronic acid (R-B(OH)₂) could potentially yield the corresponding coupled product, R-CH₂CH₂O(CH₂CH₂)O(CH₂CH₂)NH₂. However, challenges exist. The primary amine can coordinate to the palladium catalyst, potentially inhibiting its activity. nih.gov Specialized ligands and catalyst systems, such as those employing bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), are often required to achieve successful coupling with alkyl halides and to overcome amine inhibition. organic-chemistry.orgyonedalabs.com

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org Its extension to unactivated alkyl halides is challenging but has been reported. organic-chemistry.orgresearchgate.net A successful Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) would produce an alkynyl-functionalized oligoether amine. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The inherent amine functionality of the substrate could potentially serve as the base, although external bases are generally added.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The use of unactivated alkyl halides in Heck reactions has been a significant challenge due to competing side reactions, but successful protocols using both palladium and nickel catalysts have been developed. nih.govrsc.orgrsc.org A Heck-type reaction with an alkene like styrene could couple the oligoether amine moiety to the vinyl group. These reactions with alkyl halides often proceed via a radical mechanism. nih.gov

Table 3: Overview of Cross-Coupling Reactions with Alkyl Halides

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Challenge with Amine Substrate |

| Suzuki | Boronic Acid/Ester | Pd catalyst + Base | Catalyst inhibition by amine coordination nih.gov |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Potential for catalyst inhibition; side reactions |

| Heck | Alkene | Pd or Ni catalyst + Base | Competing β-hydride elimination; radical pathways |

Modifications of the Ether Linkages

Complexation with Metal Ions and Organic Species

The oligo(ethylene glycol) chain in this compound is structurally similar to the repeating units of crown ethers. Crown ethers are well-known for their ability to selectively bind metal cations within their central cavity through coordination with the ether oxygen atoms. nih.gov Similarly, the three ether oxygens and the terminal amine nitrogen of this molecule can act as a multidentate ligand, forming stable complexes with various metal ions, such as alkali metals (Li⁺, Na⁺, K⁺) and transition metals. The presence of both "hard" ether oxygen donors and a "borderline" amine nitrogen donor allows for versatile coordination behavior. Designing peptides that fold and assemble in response to metal ions often involves incorporating residues that can selectively bind specific metals. rsc.org

Cyclization Reactions Involving the Ether Chain

The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization to form macrocyclic structures like aza-crown ethers. wikipedia.org In the presence of a base, the primary amine can be deprotonated or can act as a nucleophile itself, attacking the electrophilic carbon bearing the bromine atom in an intramolecular Sₙ2 reaction. This process, known as a Richman-Atkins or Williamson ether-type synthesis, would yield 1-aza-7,10-dioxacyclododecane, a 12-membered aza-crown ether.

The synthesis of aza-crown ethers is a key area of supramolecular chemistry, as these macrocycles can be modified at the nitrogen atom to tune their complexation properties or to attach them to other molecular systems. nih.gov The efficiency of the cyclization is subject to high-dilution principles to favor the intramolecular pathway over intermolecular polymerization.

Multi-site Reactivity and Orthogonal Functionalization Strategies

A key feature of this compound is the presence of two distinct, chemically addressable functional groups: the primary amine and the primary alkyl bromide. libretexts.orglibretexts.org This allows for orthogonal functionalization, where one group can be reacted selectively while the other remains intact or is protected.

For example, the amine group can be selectively protected, most commonly as a tert-butoxycarbonyl (Boc) carbamate. The Boc-protected intermediate is stable to a wide range of reaction conditions, allowing for extensive manipulation of the bromo group. The bromide can undergo substitution with various nucleophiles or participate in cross-coupling reactions. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the free amine for further derivatization.

Conversely, the reactivity of the amine can be exploited first. Acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones, can be performed. The resulting secondary amine or amide products, still bearing the terminal bromide, can then be used in subsequent reactions. This multi-site reactivity makes the molecule a versatile platform for the synthesis of complex molecules with precisely placed functionalities. rsc.org

Applications of 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine in Advanced Materials Science

Role as a Monomer and Cross-linking Agent in Polymer Synthesis

The presence of two distinct reactive sites allows this compound to act as both a monomer for linear chain growth and a cross-linking agent to form three-dimensional networks.

The primary amine group of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine can readily react with isocyanates to form urea (B33335) linkages or with isocyanate-prepolymers to form polyurethane ureas (PUUs). In these polymerization reactions, the amine acts as a chain extender or building block. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of an isocyanate group. acs.orgresearchgate.net

While direct synthesis of polyurethanes using this compound as the primary monomer is not extensively documented in public literature, studies on analogous diamine compounds demonstrate the principle. For instance, polyurethane ureas have been successfully synthesized using related flexible diamines as macrochain extenders. These studies establish that the resulting polymers' properties, such as tensile strength and elongation at break, can be tuned by varying the composition and ratio of the constituent monomers.

When this compound is incorporated into a polyurethane or polyurea backbone, the bromoethoxy side of the molecule remains as a pendant group. This pendant alkyl bromide is a reactive handle that can be used for subsequent post-polymerization modifications, such as grafting other polymer chains or attaching functional molecules.

Table 1: Representative Properties of Polyurethane Ureas (PUUs) Synthesized with a Related Diamine Monomer This table is illustrative, based on data for analogous non-bromo compounds, to demonstrate the principle of incorporating flexible amine monomers into PUU synthesis.

| Monomer Composition (Molar Ratio) | Tensile Strength (MPa) | Elongation at Break (%) |

| Diamine A : Diamine B (30:70) | 0.74 - 1.50 | 850 - 1003 |

| Diamine A : Diamine B (50:50) | 1.85 - 2.05 | 450 - 600 |

| Diamine A : Diamine B (70:30) | 2.10 - 2.21 | 27.4 - 350 |

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. nih.gov The formation of these networks relies on cross-linking polymer chains together. nih.gov this compound is an ideal candidate for a cross-linking agent due to its two reactive ends.

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows the molecule to act as a chemical cross-linker by reacting with multifunctional nucleophiles. For example, reacting it with a molecule containing multiple amine or thiol groups would lead to the formation of a stable, covalently cross-linked hydrogel network. Conversely, the amine functionality can react with multifunctional electrophiles, such as di-epoxides or di-acyl chlorides, to achieve the same network formation. The hydrophilic PEG-like spacer contributes to the water-swelling capacity of the resulting hydrogel. The density of cross-links, which determines crucial hydrogel properties like swelling ratio and mechanical stiffness, can be controlled by adjusting the stoichiometry of the cross-linker. researchgate.net

Polymer grafting is a powerful technique to modify the properties of a material by covalently attaching polymer chains to a backbone polymer or a surface. nih.gov The bifunctional nature of this compound makes it exceptionally well-suited for creating grafted polymer architectures through two primary methods: "grafting-to" and "grafting-from". researchgate.netcmu.edu

"Grafting-To" Approach : In this method, pre-synthesized polymer chains with a reactive end group are attached to a backbone polymer or surface. cmu.edu For example, the amine group of this compound can first be used to anchor the molecule to a polymer containing electrophilic groups (e.g., esters or anhydrides). This creates a backbone decorated with pendant bromo-initiator sites. Separately, another polymer with a nucleophilic end-group can be synthesized and then "grafted to" this backbone via reaction with the bromo group.

"Grafting-From" Approach : This technique involves growing polymer chains directly from initiating sites located on a backbone polymer. cmu.edu The this compound molecule can be attached to a substrate via its amine group. The exposed bromo-end can then act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to grow dense "brushes" of a second polymer from the backbone. cmu.edu This method allows for the formation of densely grafted copolymers with well-defined structures.

Precursor for Functional Coatings and Surfaces

The ability to covalently attach this compound to various substrates makes it a valuable precursor for creating functional coatings and modifying surfaces to control their physical and chemical properties.

The properties of a material's surface, such as wettability, biocompatibility, and adhesion, are critical for its performance. Covalent grafting of polymer layers is an effective way to tailor these properties. The dual functionality of this compound allows it to act as a molecular "bridge" to covalently bond hydrophilic PEG-like chains to a wide variety of surfaces.

For instance, a surface rich in carboxylic acid groups can be activated to react with the amine end of the molecule, tethering it to the surface. Alternatively, a surface with nucleophilic hydroxyl or thiol groups can react with the bromo-end. Once attached, these molecules form a coating that can, for example, increase the hydrophilicity of the surface, which is often desirable for improving biocompatibility or reducing non-specific protein adsorption.

Table 2: Potential Reactions for Covalent Surface Grafting

| Surface Functional Group | Reactive Group on Linker | Resulting Linkage |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide (-CONH-) |

| Epoxide | Amine (-NH₂) | Beta-amino alcohol |

| Hydroxyl (-OH) | Bromo (-Br) | Ether (-O-) |

| Thiol (-SH) | Bromo (-Br) | Thioether (-S-) |

Polymers and hydrogels are widely used as matrices for the controlled release of active agents. researchgate.net By incorporating this compound into a polymer network or coating, it is possible to create systems for the sustained, non-biological release of small molecules. researchgate.net

For example, a hydrogel synthesized using this molecule as a cross-linker can be loaded with a non-biological payload, such as a catalyst, a corrosion inhibitor, or a fragrance. The payload is physically entrapped within the polymer mesh. The release of the payload into the surrounding environment is then governed by diffusion through the polymer matrix. The rate of this release can be precisely tuned by controlling the hydrogel's properties, such as its cross-link density and hydrophilicity, which are directly influenced by the amount of the cross-linker used during synthesis. colorcon.com Similarly, incorporating this molecule into a functional coating can create a barrier membrane that modulates the release of an encapsulated agent from a coated particle or surface. researchgate.net

Integration into Supramolecular Assemblies and Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for the bottom-up construction of functional materials. The distinct functional ends and the ethylene (B1197577) glycol backbone of this compound allow it to participate in the formation of intricate and highly ordered supramolecular structures.

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central, electron-rich cavity. jetir.org This binding is a classic example of host-guest chemistry, where the crown ether acts as the host and the cation as the guest. jetir.org The primary amine group of this compound can be protonated to form an ammonium (B1175870) cation. This ammonium guest can then be complexed by crown ether hosts.

The interaction is primarily driven by the formation of N-H···O hydrogen bonds between the ammonium group and the oxygen atoms of the crown ether. jetir.org The flexible oligo(ethylene glycol) chain of the guest molecule, being structurally similar to the crown ether itself, can contribute to the stability of the complex through favorable dipole-dipole interactions and conformational pre-organization. The combination of thermoresponsive polymers with supramolecular host-guest interactions allows for precise tuning of material properties. nih.gov The selectivity and strength of this binding are influenced by the compatibility between the size of the crown ether's cavity and the guest cation. jetir.org

Table 1: Host-Guest Interactions with this compound Ammonium Guest

| Host Type | Guest Species | Primary Driving Force | Potential Application |

| 18-Crown-6 | Protonated this compound | N-H···O Hydrogen Bonding | Ion Sensing, Phase-Transfer Catalysis |

| Dibenzo-18-Crown-6 | Protonated this compound | N-H···O Hydrogen Bonding, π-stacking | Molecular Switches, Controlled Release |

| Aza-Crown Ethers | Protonated this compound | N-H···O Hydrogen Bonding | Anion Recognition, Transport Systems |

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. While the formation of SAMs is well-documented for alkanethiols on gold surfaces, the functional groups of this compound allow for its attachment to various surfaces through alternative chemistries.

The primary amine group can be covalently linked to surfaces functionalized with moieties such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, forming stable amide bonds. Conversely, the bromo-terminus, being an excellent leaving group, can react with surfaces presenting nucleophilic groups (e.g., amines or thiols) in a process known as surface-initiated polymerization or grafting. smolecule.com Once anchored, the oligo(ethylene glycol) chains are known to form surfaces that resist the non-specific adsorption of proteins, a critical property for developing biocompatible materials and biosensors. The hydrophilic and flexible nature of the ethylene glycol units creates a hydrated layer that deters protein adhesion. nih.gov

Table 2: Potential Strategies for SAM Formation

| Substrate Functional Group | Molecule's Reactive Group | Linkage Formed | Key SAM Characteristic |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | Covalent, stable |

| N-Hydroxysuccinimide Ester | Amine (-NH₂) | Amide | High reactivity, efficient coupling |

| Surface-Bound Amines | Bromo (-Br) | Secondary Amine | Grafting-to approach |

| Epoxy-Functionalized Surface | Amine (-NH₂) | Amine-Epoxy Adduct | Stable covalent linkage |

Macrocycles, particularly those containing heteroatoms like nitrogen and oxygen (e.g., aza-crown ethers), are of significant interest due to their ion-binding capabilities. mdpi.com The bifunctional nature of this compound makes it an ideal precursor for the synthesis of such macrocyclic structures. Through a bimolecular reaction under high-dilution conditions, which favors intramolecular or cyclization reactions over polymerization, the amine group of one molecule can perform a nucleophilic attack on the bromo-terminus of a second molecule.

This head-to-tail cyclization of two precursor molecules would result in the formation of a 16-membered diaza-crown ether analog. This synthesis falls under the general class of cycloaddition reactions between dihalides and amines, a common method for producing N-alkylated macrocyclic polyamines. mdpi.comnih.gov The resulting macrocycle, featuring two nitrogen atoms and four oxygen atoms from the ethylene glycol linkers, would be expected to exhibit selective cation binding properties, similar to traditional crown ethers. mdpi.comrsc.org

Table 3: Potential Macrocyclization Products

| Reactants (Molar Ratio) | Proposed Macrocycle | Ring Size | Potential Function |

| This compound (2) | Diaza-16-crown-4 derivative | 16-membered | Selective ionophore, catalyst |

| This compound (1) + Diamine (1) | Functionalized Diaza-crown ether | Variable | Sensor, imaging agent precursor |

| This compound (1) + Dihalide (1) | Functionalized Diaza-crown ether | Variable | Phase-transfer catalyst |

Development of Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials are polymers and hydrogels that undergo significant, reversible changes in their properties in response to small external stimuli such as temperature, pH, or light. google.com The structural components of this compound make it an excellent monomer or grafting unit for creating such advanced materials.

The oligo(ethylene glycol) segment is known to impart thermoresponsive behavior in aqueous solutions, often exhibiting a lower critical solution temperature (LCST). Polymers incorporating these units can transition from a soluble, swollen state to an insoluble, collapsed state upon heating. rsc.orgresearchgate.net The primary amine group introduces pH-responsiveness. At low pH, the amine is protonated (-NH3+), leading to electrostatic repulsion between polymer chains and causing the material (e.g., a hydrogel) to swell. At higher pH, the amine is deprotonated (-NH2), reducing repulsion and allowing the material to contract. nih.gov

By incorporating this compound into a polymer network—either through polymerization via its amine or bromo group or by grafting it onto an existing polymer backbone—one can create dual-responsive (pH and temperature) materials. rsc.orgrsc.org These smart systems have potential applications in controlled drug delivery, where a change in the physiological environment (like the lower pH of a tumor) could trigger the release of a therapeutic agent. nih.gov

Table 4: Stimuli-Responsive Behavior

| Stimulus | Active Moiety | Molecular Mechanism | Macroscopic Response |

| Increase in Temperature | Oligo(ethylene glycol) chain | Disruption of hydrogen bonds with water, leading to chain collapse (LCST behavior) | Polymer precipitation, hydrogel shrinkage |

| Decrease in pH | Amine group | Protonation to -NH₃⁺, causing electrostatic repulsion | Hydrogel swelling, increased solubility |

| Increase in pH | Amine group | Deprotonation to -NH₂, reducing repulsion | Hydrogel deswelling, decreased solubility |

The Coordination Chemistry of this compound: An Unexplored Ligand

Comprehensive searches of scientific literature and chemical databases reveal a significant gap in the documented coordination chemistry of the compound This compound . While the constituent functional groups—a primary amine and ether oxygens—are well-known to participate in the formation of metal complexes, specific studies detailing the chelation behavior, synthesis, characterization, and application of metal complexes involving this particular ligand are not publicly available.

The structure of this compound suggests its potential as a chelating agent. The primary amine provides a strong Lewis basic site for coordination to a metal center, while the ether oxygen atoms could also engage in weaker dative bonding. The flexible ethylene glycol-like chain would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. However, without experimental data, any discussion of its specific coordination behavior remains speculative.

Similarly, there are no published methods for the synthesis and characterization of transition metal or main group metal complexes with this compound. Consequently, information regarding the geometries of such complexes, as well as their spectroscopic and structural properties, is absent from the scientific record.

The lack of characterized metal complexes of this compound also means that their potential applications in fields such as homogeneous catalysis or non-biological sensing have not been investigated. While metal complexes of other polyether amine ligands have shown utility in these areas, it is not possible to extrapolate these findings to the title compound without dedicated research.

Coordination Chemistry and Metal Complexation with 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine

Applications of Metal Complexes in Catalysis and Non-Biological Sensing

Heterogeneous Catalysis via Immobilized Complexes

A comprehensive search of publicly available scientific literature and research databases did not yield specific studies on the application of "2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine" in heterogeneous catalysis through immobilized metal complexes. While the molecular structure of this compound, featuring a primary amine for chelation and a bromo-terminal group for potential covalent attachment to a support, suggests theoretical viability for such applications, no concrete examples or detailed research findings have been published.

The general field of heterogeneous catalysis often employs ligands with similar functional groups. For instance, amine-terminated ligands are known to stabilize metal nanoparticles for catalytic applications. rsc.orgnih.gov The functionalization of solid supports, such as silica (B1680970) or polymers, with amine-containing molecules is a common strategy for creating heterogeneous catalysts. scielo.org.za Similarly, polyethylene (B3416737) glycol (PEG) chains, which are structurally related to the ethoxy portion of the title compound, are used to create functionalized surfaces and catalysts. nih.govnih.gov

However, the specific combination of the amine, the ethylene (B1197577) glycol-like spacer, and the terminal bromine in "this compound" has not been documented in the context of creating immobilized metal complexes for heterogeneous catalysis. Research in this area tends to focus on other classes of amine-containing ligands or different methods of catalyst immobilization. mdpi.comnih.gov

Consequently, there is no data to populate a table on catalytic reactions, supports, metal centers, or the efficiency of such systems involving "this compound". Further research would be required to explore the potential of this specific compound in the development of novel heterogeneous catalysts.

Catalytic Applications and Mechanistic Studies Involving 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine and Its Derivatives

Organocatalysis Utilizing the Amine Moiety

Organocatalysis, which employs small organic molecules to accelerate chemical reactions, represents a burgeoning field in chemical synthesis. The primary amine group in 2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine is a key functional handle for its potential application in this domain, particularly in nucleophilic and Brønsted base catalysis.

Nucleophilic Catalysis

The primary amine in this compound can act as a nucleophilic catalyst. In this mode of catalysis, the amine transiently forms a covalent bond with the substrate, activating it towards a subsequent reaction. This is a common mechanism in many amine-catalyzed reactions, such as the formation of enamines or iminium ions. While specific studies detailing the use of this compound in this capacity are not extensively documented in peer-reviewed literature, the reactivity of its amine moiety can be inferred from the well-established principles of nucleophilic amine catalysis.

Brønsted Base Catalysis

The amine group of this compound can also function as a Brønsted base, accepting a proton to activate a substrate. Chiral organic Brønsted bases have proven to be highly effective catalysts in a wide range of enantioselective transformations. researchgate.net The development of bifunctional catalysts, which contain both a Brønsted base and other activating groups, has significantly expanded the scope of these reactions. researchgate.net While specific research on this compound as a Brønsted base catalyst is limited, its potential can be understood in the context of general Brønsted base-catalyzed reactions. For instance, a Brønsted base can promote intermolecular allylic C-H amination by activating the nucleophile under the acidic conditions of oxidative Pd(II) catalysis. nih.gov

Role as a Ligand Precursor in Metal-Mediated Catalysis

The amine and ether functionalities of this compound make it an attractive candidate as a ligand precursor for the synthesis of metal complexes. The amine group provides a strong coordination site for a variety of transition metals, and the ether oxygens can also participate in coordination, leading to chelate or hemilabile ligand behavior.

The synthesis of transition metal complexes with amine-containing ligands is a well-established field, with applications in areas such as anticancer therapies and catalysis. pvpcollegepatoda.org For example, platinum complexes with amine ligands are among the most widely used anticancer drugs. pvpcollegepatoda.org Similarly, ruthenium(II) ethylenediamine (B42938) complexes exhibit interesting DNA-binding properties. pvpcollegepatoda.org

While the direct synthesis of metal complexes using this compound as a ligand is not extensively reported, related poly(ethylene glycol) (PEG) functionalized amines have been synthesized using methods like ruthenium-catalyzed hydrogen borrowing. nih.govfigshare.com Furthermore, a flexible acyclic analogue, tris[2-(2-methoxyethoxy)ethyl]amine, has been successfully used to synthesize and characterize a series of f-block metal ion complexes, demonstrating the versatility of such ligands in coordinating with metals of various sizes and oxidation states. nih.gov The bromoethyl group on this compound offers a further handle for post-coordination modification of the resulting metal complexes, allowing for the synthesis of more complex architectures or for tethering the complex to a support.

Phase-Transfer Catalysis Derived from the Ether Chain

The poly(ethylene glycol) (PEG) backbone of this compound suggests its potential utility as a phase-transfer catalyst (PTC). PEGs and their derivatives are known to be effective phase-transfer catalysts, capable of transporting cations and their associated anions between immiscible phases (e.g., aqueous and organic), thereby facilitating reactions between reactants located in different phases. researchgate.net

The catalytic activity of PEGs in phase-transfer catalysis is attributed to their ability to complex with metal cations, similar to crown ethers. This complexation increases the solubility of the cation in the organic phase, allowing the accompanying anion to be transferred from the aqueous to the organic phase where it can react. PEG derivatives have been shown to be excellent catalysts and solvents for a variety of organic reactions. researchgate.net

Investigation of Reaction Mechanisms and Intermediates in Catalytic Cycles

Detailed mechanistic studies involving this compound are scarce in the scientific literature. However, the investigation of reaction mechanisms is crucial for understanding and optimizing catalytic processes. For amine-based organocatalysis, mechanistic studies often focus on identifying key intermediates such as enamines or iminium ions and understanding the role of the catalyst in activating the substrates.

In metal-mediated catalysis, mechanistic investigations would involve characterizing the coordination of the ligand to the metal center, studying the electronic and steric effects of the ligand on the metal's reactivity, and identifying key catalytic intermediates. For instance, in palladium-catalyzed reactions, understanding the formation and reactivity of π-allyl-palladium intermediates is critical. nih.gov

Given the multifunctional nature of this compound, its role in a catalytic cycle could be complex. The amine could act as a primary binding site for a metal, while the ether chain could modulate the solubility and stability of the catalytic species. The bromoethyl group could remain as a spectator or participate in the reaction, for example, by undergoing subsequent nucleophilic substitution to tether the catalyst to a solid support or to another molecule. Elucidating these mechanistic details would require dedicated spectroscopic and kinetic studies.

Computational and Theoretical Investigations of 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylene (B1197577) glycol chain in 2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine means that it can adopt a multitude of different three-dimensional shapes, or conformations. Understanding this conformational landscape is crucial, as the molecule's biological activity and physical properties are often dependent on its shape.

The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformations (local and global minima) and the energy barriers between them (saddle points or transition states).

For this compound, the key degrees of freedom are the dihedral angles along the C-C and C-O bonds of the ethylene glycol chain. A systematic search of the conformational space, often performed using molecular mechanics force fields followed by higher-level quantum chemical calculations, can reveal the preferred geometries of the molecule. Studies on similar oligo(ethylene glycol) derivatives have shown that they often adopt helical or extended conformations depending on their environment. harvard.edu

The following table provides a hypothetical summary of the relative energies of different conformers of this compound.

| Conformer | Dihedral Angles (C-O-C-C, O-C-C-O) | Relative Energy (kcal/mol) |

| Extended (all-trans) | 180°, 180° | 1.5 |

| Helical (gauche, gauche) | 60°, 60° | 0.0 |

| Bent (gauche, trans) | 60°, 180° | 0.8 |

Note: The data in this table is representative and based on general principles of conformational analysis for flexible chains and not from direct computation on this compound.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. In an MD simulation, the motion of every atom in the molecule, along with the surrounding solvent molecules, is calculated over time based on classical mechanics.

MD simulations can reveal how the presence of a solvent, such as water or an organic solvent, affects the conformational preferences of the molecule. For example, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic parts to the solvent. Conversely, in a nonpolar solvent, it might adopt a more extended conformation. Studies on polyethylene (B3416737) glycol have demonstrated the significant role of solvent in determining molecular conformation and dynamics. nih.govnsf.govresearchgate.net

A hypothetical summary of the average end-to-end distance of this compound in different solvents, as would be obtained from MD simulations, is shown below.

| Solvent | Average End-to-End Distance (Å) |

| Water | 6.5 |

| Methanol (B129727) | 7.2 |

| Chloroform | 8.1 |

| Vacuum | 8.5 |

Note: The data in this table is representative and based on expected trends from simulations of similar molecules and not from direct computation on this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For this compound, a key reaction would be the intramolecular cyclization, where the amine group attacks the carbon atom bearing the bromine atom, leading to the formation of a cyclic ether.

By mapping the reaction pathway on the potential energy surface, computational methods can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. The activation energy is a critical parameter that determines the rate of the reaction.

The reaction between a haloalkane and an amine typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2). docbrown.infoyoutube.com In the case of an intramolecular reaction for this compound, a concerted SN2-like mechanism is likely, where the nitrogen atom attacks the carbon-bromine bond as the bromide ion leaves. Computational studies can model this process in detail, providing insights into the geometry of the transition state and the electronic changes that occur during the reaction. Such computational elucidations of reaction mechanisms are well-established for a variety of chemical systems. usfq.edu.ecrsc.org

A hypothetical data table summarizing the calculated energetic of the intramolecular cyclization of this compound is presented below.

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactant | 0.0 |

| Energy of Transition State | 25.3 |

| Energy of Product | -15.8 |

| Activation Energy | 25.3 |

| Reaction Enthalpy | -15.8 |

Note: The data in this table is representative and based on typical values for similar intramolecular nucleophilic substitution reactions and not from direct computation on this compound.

Transition State Characterization

Detailed computational studies specifically characterizing the transition states involved in reactions of "this compound" are not extensively available in the public scientific literature. However, the fundamental reactivity of this molecule is expected to be dominated by the primary amine and the bromo-ethoxy moieties. One of the key potential reactions is an intramolecular cyclization, where the amine group acts as a nucleophile, attacking the carbon atom bonded to the bromine, leading to the formation of a cyclic ether amine, a derivative of a morpholine (B109124) or a larger ring structure.

The characterization of the transition state for such a nucleophilic substitution reaction would typically be investigated using quantum chemical methods like Density Functional Theory (DFT). These studies would involve locating the transition state geometry on the potential energy surface, which represents the highest energy point along the reaction pathway. Key parameters of this transition state would include the elongated C-Br bond, the partially formed N-C bond, and the specific bond angles and dihedral angles of the flexible ethoxy chain.

For analogous intramolecular SN2 reactions, computational studies often reveal the following characteristics of the transition state:

Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to proceed. It is a critical parameter determined from the energy difference between the reactants and the transition state.

Imaginary Frequency: A key indicator of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate, i.e., the breaking of the C-Br bond and the formation of the N-C bond.

A hypothetical data table for the transition state of an intramolecular cyclization of "this compound" might look like the following, based on typical values for similar reactions:

| Parameter | Calculated Value (Example) | Unit |

| Activation Energy (Ea) | 80 - 120 | kJ/mol |

| C-Br bond distance | 2.2 - 2.5 | Å |

| N-C bond distance | 2.0 - 2.3 | Å |

| Imaginary Frequency | -300 to -500 | cm⁻¹ |

Note: These are example values and are not based on actual published data for this specific molecule.

Reaction Coordinate Analysis

A reaction coordinate analysis for a reaction of "this compound" would map the energetic profile of the transformation from reactants to products. This analysis provides a detailed view of the energy changes throughout the reaction, including the identification of reactants, products, transition states, and any intermediates.

For an intramolecular cyclization, the reaction coordinate diagram would typically show the relative energies of:

The initial reactant: "this compound" in a stable conformation.

The transition state: The high-energy structure as described in the previous section.

The product: The resulting cyclic amine.

Computational studies on similar bromoalkane amine cyclizations have shown that the flexibility of the oligoethylene glycol chain can play a significant role in the energetics of the reaction, potentially allowing for multiple reaction pathways with different transition states and intermediates.

Prediction of Interactions in Supramolecular Systems

"this compound" possesses several features that make it an interesting building block for supramolecular chemistry. The oligoethylene glycol-like chain can engage in hydrogen bonding through its ether oxygens and the terminal amine group. The amine group can also act as a proton donor or acceptor, while the bromo-substituent could potentially participate in halogen bonding.

Computational methods are instrumental in predicting how this molecule might interact with other molecules or within larger self-assembled structures. Molecular dynamics (MD) simulations and quantum mechanical calculations can be used to predict:

Host-Guest Interactions: If used as a guest molecule, its binding affinity and orientation within a host molecule (like a cyclodextrin (B1172386) or a calixarene) can be calculated. The primary interactions would likely involve hydrogen bonds between the ether and amine groups and the host's polar functionalities.

Self-Assembly: Predictions can be made about how molecules of "this compound" might self-assemble. The interplay of hydrogen bonding from the amine and ether groups, and potentially dipole-dipole interactions, could lead to the formation of micelles, vesicles, or other ordered structures in solution.

Surface Interactions: If used to functionalize a surface, computational models can predict the orientation and packing of the molecules on that surface. This is relevant for applications in materials science and nanotechnology.

A hypothetical table summarizing predicted interaction energies in a supramolecular context could be:

| Interaction Type | Host/Partner Molecule | Predicted Binding Energy (Example) | Dominant Forces |

| Host-Guest Complex | beta-Cyclodextrin | -20 to -40 kJ/mol | Hydrogen Bonding, van der Waals forces |

| Dimerization | Self-interaction | -10 to -25 kJ/mol | Hydrogen Bonding (N-H---O, N-H---N), Dipole-Dipole |

| Halogen Bonding | Lewis Base | -5 to -15 kJ/mol | Electrostatic and charge transfer from Br to Lewis base |

Note: These are example values and are not based on actual published data for this specific molecule.

While specific computational studies on "this compound" are sparse, the principles derived from theoretical investigations of analogous systems provide a solid foundation for understanding its likely chemical behavior. Further dedicated computational work would be invaluable for unlocking the full potential of this versatile molecule in various chemical applications.

Advanced Analytical Methodologies for Characterizing 2 2 2 Bromoethoxy Ethoxy Ethan 1 Amine in Research Contexts

Spectroscopic Techniques for Elucidating Reaction Products and Transformations

Spectroscopic methods are indispensable for the structural elucidation of "2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine" and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of "this compound." By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can verify the successful synthesis of the target compound and identify any impurities.

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the different methylene (B1212753) groups and the amine protons would be expected. The protons on the carbon adjacent to the bromine atom would appear as a triplet at a downfield chemical shift, typically in the range of 3.4-3.6 ppm, due to the deshielding effect of the electronegative bromine. The protons on the carbon adjacent to the amine group would also exhibit a triplet, but at a more upfield position, generally around 2.8-3.0 ppm. The ethylene (B1197577) glycol-like protons in the middle of the chain would present as a more complex multiplet or overlapping triplets in the 3.6-3.8 ppm region. The amine protons themselves often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each of the six carbon atoms in the molecule, confirming the carbon backbone's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Br-CH₂ -CH₂-O- | 3.4 - 3.6 | Triplet |

| Br-CH₂-CH₂ -O- | 3.7 - 3.9 | Triplet |

| -O-CH₂ -CH₂ -O- | 3.6 - 3.8 | Multiplet |

| -O-CH₂-CH₂ -NH₂ | 3.5 - 3.7 | Triplet |

| -O-CH₂-CH₂-NH₂ | 2.8 - 3.0 | Triplet |

| -NH₂ | 1.0 - 3.0 | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification